molecular formula C7H16ClNO B2871848 (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride CAS No. 1429305-44-1

(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride

Cat. No.: B2871848
CAS No.: 1429305-44-1
M. Wt: 165.66
InChI Key: KKXXFUCTPVRSBQ-HHQFNNIRSA-N
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Description

(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring, which is known for its strained nature and reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amino group, potentially leading to ring opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Hydrogenated cyclopropane derivatives or ring-opened products.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interaction with enzymes and receptors.

Medicine

Medically, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways due to its amine functionality.

Industry

In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular interactions, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methylcyclopropan-1-amine hydrochloride: Lacks the propan-2-yloxy group.

    (1R,2S)-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride: Lacks the methyl group.

Uniqueness

The presence of both the methyl and propan-2-yloxy groups in (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2S)-2-methyl-2-propan-2-yloxycyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)9-7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXXFUCTPVRSBQ-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CC1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@]1(C[C@H]1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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